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Compound of Interest

Compound Name: Undecylbenzene

Cat. No.: B3432634 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Structure of Undecylbenzene

Introduction
Undecylbenzene (also known as 1-phenylundecane) is a member of the linear alkylbenzene

(LAB) family, characterized by a phenyl group attached to a linear undecyl (C11) alkyl chain.[1]

[2] As a higher-molecular-weight alkylbenzene, it serves as a crucial reference compound in

environmental analysis, a model system for studying hydrophobic interactions, and a precursor

in the synthesis of specialized surfactants and functional materials. Its distinct physicochemical

properties, driven by the interplay between the aromatic ring and the long aliphatic chain,

necessitate a thorough understanding for its effective application in research and development.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,

and analysis of undecylbenzene, tailored for professionals in the scientific and drug

development fields. The narrative emphasizes the causal relationships behind its chemical

behavior and outlines validated experimental methodologies.

Molecular Structure and Identification
The most common isomer is 1-phenylundecane, where the phenyl group is attached to the

terminal carbon of the undecyl chain. The systematic IUPAC name for this compound is

undecylbenzene.[1]

Key Identifiers:
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Molecular Formula: C₁₇H₂₈[1][2][3][4][5][6][7][8]

Molecular Weight: 232.40 g/mol [1][2][5][6][7][8][9][10]

CAS Number: 6742-54-7[1][2][3][5][6][7][8][9]

InChIKey: XBEADGFTLHRJRB-UHFFFAOYSA-N[1][2][5][6][7][8][9]

Canonical SMILES: CCCCCCCCCCCC1=CC=CC=C1[1]

Caption: 2D structure of 1-phenylundecane.

Physicochemical Properties
The substantial non-polar alkyl chain dominates the physical properties of undecylbenzene,

rendering it a colorless, oily liquid with low volatility and high lipophilicity. It is practically

insoluble in water but soluble in non-polar organic solvents like chloroform and hexanes.[3]

Property Value Source(s)

Appearance
Colorless liquid with a mild

odor
[1][3][11]

Melting Point -5 °C (23 °F) [1][3][9]

Boiling Point 316 °C (601 °F) at 760 mmHg [1][3][9]

Density 0.855 g/mL at 25 °C [1][3][9]

Refractive Index (n²⁰/D) 1.482 [3][9]

Flash Point >113 °C (>230 °F) [3][9][11]

Water Solubility Insoluble [1][3][11]

log Kow (Octanol/Water) 8.14 (estimated) [1]

Vapor Pressure
0.000242 mmHg (at 25 °C,

estimated)
[1]

Spectroscopic and Analytical Characterization
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A multi-technique approach is essential for the unambiguous identification and purity

assessment of undecylbenzene. The expected spectral features are dictated by the distinct

chemical environments of the aromatic and aliphatic moieties.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a primary tool for identification. The fragmentation

pattern is characteristic of linear alkylbenzenes.

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 232, corresponding to the

molecular weight.[2]

Base Peak: The most prominent peak in the spectrum is typically the tropylium ion at m/z 91.

This stable carbocation is formed via a characteristic McLafferty-type rearrangement

followed by benzylic C-C bond cleavage. Its high abundance is a hallmark of compounds

containing a Ph-(CH₂)n- (where n ≥ 1) moiety.

Other Fragments: A secondary prominent peak is often observed at m/z 105, resulting from

cleavage at the beta-position to the ring. A series of smaller peaks separated by 14 Da

(corresponding to -CH₂-) may also be visible in the lower mass range.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information by probing the hydrogen (¹H) and carbon (¹³C)

nuclei.

¹H NMR:

Aromatic Protons (δ ≈ 7.1-7.3 ppm): A complex multiplet in this region integrates to 5

hydrogens, corresponding to the monosubstituted benzene ring.[1]

Benzylic Protons (δ ≈ 2.6 ppm): A triplet integrating to 2 hydrogens corresponds to the -

CH₂- group directly attached to the phenyl ring. The triplet splitting is due to coupling with

the adjacent methylene group.

Aliphatic Protons (δ ≈ 1.2-1.6 ppm): A broad, complex signal integrating to 18 hydrogens

represents the nine methylene groups (-CH₂-) in the middle of the alkyl chain.
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Terminal Methyl Protons (δ ≈ 0.9 ppm): A triplet integrating to 3 hydrogens corresponds to

the terminal -CH₃ group, coupled to the adjacent methylene group.

¹³C NMR:

Aromatic Carbons (δ ≈ 125-143 ppm): Four signals are expected for the benzene ring

carbons due to symmetry: one quaternary carbon (C-ipso) and three protonated carbons

(C-ortho, C-meta, C-para).[1]

Aliphatic Carbons (δ ≈ 14-36 ppm): Multiple distinct signals appear in the upfield region,

corresponding to the 11 carbons of the alkyl chain.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.

Aromatic C-H Stretch (≈ 3030-3080 cm⁻¹): Sharp, medium-to-weak absorptions

characteristic of sp² C-H bonds on the benzene ring.[12]

Aliphatic C-H Stretch (≈ 2850-2960 cm⁻¹): Strong, sharp absorptions from the sp³ C-H bonds

of the long alkyl chain.[13]

Aromatic C=C Stretch (≈ 1450-1600 cm⁻¹): Two or three medium-to-weak bands resulting

from the stretching vibrations within the benzene ring.[12]

C-H Bending (≈ 690-770 cm⁻¹): Strong out-of-plane bending vibrations that can help confirm

the monosubstitution pattern of the benzene ring.
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Caption: Experimental workflow for synthesis and characterization.

Chemical Reactivity and Synthesis
The reactivity of undecylbenzene is twofold, involving both the aromatic ring and the aliphatic

side chain.

Aromatic Ring Reactivity: The benzene ring undergoes typical electrophilic aromatic

substitution (EAS) reactions. The long alkyl group is an ortho-, para-director and a weak

activator. Common reactions include nitration, sulfonation, halogenation, and further Friedel-

Crafts reactions.[1][3][11]

Aliphatic Chain Reactivity: The undecyl chain is relatively inert but can undergo free-radical

substitution at high temperatures or under UV light, typically at the benzylic position, which is

activated by the phenyl ring.

Synthesis via Friedel-Crafts Alkylation
A standard and reliable method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation.

This involves reacting benzene with an alkylating agent, such as an alkene (undecene-1) or an

alcohol (undecan-1-ol), in the presence of a Lewis acid or strong acid catalyst.[14][15]
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Caption: Friedel-Crafts alkylation synthesis pathway.

Experimental Protocol: Synthesis of sec-
Undecylbenzene
This protocol is adapted from the alkylation of benzene with undecene-1.[14][15] The use of an

alkene often leads to the formation of the more stable secondary carbocation, resulting in sec-

undecylbenzene isomers rather than the linear 1-phenylundecane.

I. Materials and Equipment:

Benzene (reagent grade, excess)

Undecene-1

Boron trifluoride etherate (BF₃·OEt₂) or anhydrous aluminum chloride (AlCl₃)

Three-necked round-bottomed flask

Reflux condenser, dropping funnel, thermometer

Magnetic stirrer and heating mantle
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Separatory funnel

Sodium bicarbonate solution (5% w/v)

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Distillation apparatus

II. Procedure:

Setup: Assemble the three-necked flask with the condenser, dropping funnel, and

thermometer. Add a magnetic stir bar. Ensure the apparatus is dry and operated in a fume

hood.

Initial Charge: Charge the flask with benzene (e.g., a 10:1 molar ratio relative to undecene-1)

and the catalyst (e.g., 20% by weight of benzene).[15]

Heating: Begin stirring and heat the benzene-catalyst mixture to the desired reaction

temperature (e.g., 80 °C).[15]

Addition of Alkene: Add undecene-1 dropwise from the dropping funnel over a period of 1-2

hours to control the exothermic reaction.[15]

Reaction: After the addition is complete, maintain the stirring and temperature for an

additional hour to ensure the reaction goes to completion.[15]

Work-up:

Cool the reaction mixture to room temperature.

Carefully quench the reaction by slowly adding it to a beaker of ice-water.

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water

and then with the 5% sodium bicarbonate solution to neutralize any remaining acid.

Wash again with water and then with brine.
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Drying and Concentration:

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Filter off the drying agent and remove the excess benzene using a rotary evaporator.

Purification: Purify the resulting crude product by vacuum distillation to isolate the

undecylbenzene product.

III. Causality and Validation:

Excess Benzene: Using benzene in large excess minimizes polyalkylation, a common side

reaction in Friedel-Crafts alkylation.

Catalyst Choice: BF₃·OEt₂ is a milder Lewis acid than AlCl₃ and can sometimes offer better

selectivity. Anhydrous conditions are critical as water deactivates the Lewis acid catalyst.

Temperature Control: Maintaining a consistent temperature is crucial for controlling the

reaction rate and minimizing side reactions.

Self-Validation: The identity and purity of the final product must be confirmed using the

analytical methods described in Section 3 (GC-MS, NMR, IR). The yield can be calculated

based on the mass of the purified product.

Safety and Handling
Undecylbenzene is a combustible liquid and should be handled with appropriate care.[3][11]

Hazards: It is incompatible with strong oxidizing agents, with which it can react vigorously.[1]

[3][11] It may also attack some forms of plastics.[3][11] While toxicity data is limited, it is

classified as very toxic to aquatic life, and release to the environment should be avoided.[4]

Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety

glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

[16]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

heat, sparks, and open flames.[9]
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Fire Fighting: Use foam, dry chemical, or carbon dioxide extinguishers. Water may be

ineffective for extinguishing fires.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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